
5-(2,3-dichlorophenyl)furan-2-carbonyl Chloride
Overview
Description
5-(2,3-Dichlorophenyl)furan-2-carbonyl chloride is a chemical compound with the molecular formula C11H5Cl3O2 and a molecular weight of 275.52 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is characterized by the presence of a furan ring substituted with a 2,3-dichlorophenyl group and a carbonyl chloride functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dichlorophenyl)furan-2-carbonyl chloride typically involves the reaction of 2,3-dichlorophenylfuran with phosgene (COCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is maintained at low temperatures to prevent decomposition and to ensure the selective formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution
The carbonyl chloride group undergoes nucleophilic substitution with a range of nucleophiles, forming derivatives critical in organic synthesis.
Oxidation and Reduction
The furan ring and carbonyl group participate in redox transformations under controlled conditions.
Oxidation
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Furan Ring Oxidation : Strong oxidants (e.g., KMnO₄, CrO₃) convert the furan ring to a γ-lactone or maleic anhydride derivative.
Reduction
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Carbonyl Reduction : LiAlH₄ reduces the carbonyl chloride to a hydroxymethyl group.
Substitution at the Dichlorophenyl Ring
Polymerization and Condensation
The carbonyl chloride participates in polycondensation reactions for polymer synthesis:
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Polyester Formation : Reacted with diols (e.g., ethylene glycol) under Schlenk conditions to yield furan-based polyesters.
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Friedel-Crafts Acylation : Acts as an acylating agent for electron-rich arenes (e.g., anisole) in the presence of AlCl₃, forming aryl ketone derivatives .
Stability and Side Reactions
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Thermal Decomposition : Degrades above 200°C, releasing CO and dichlorobenzene.
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Photoreactivity : UV exposure induces radical formation at the furan ring, leading to dimerization .
This compound’s versatility stems from its dual reactivity: the acyl chloride enables rapid derivatization, while the dichlorophenyl group allows for tailored electronic modulation in target molecules. Further studies optimizing catalytic systems for aryl substitution could expand its utility in medicinal and materials chemistry.
Scientific Research Applications
Synthesis and Intermediary Role
5-(2,3-Dichlorophenyl)furan-2-carbonyl chloride serves as an important intermediate in the synthesis of various bioactive compounds. It can be utilized to produce:
- Furoate Esters: These are valuable for biofuel production and polymer synthesis, contributing to renewable energy sources .
- Chalcones and Pyrazolines: These derivatives exhibit antimicrobial properties, expanding the potential for pharmaceutical applications .
Medicinal Chemistry Applications
The compound's structure allows it to act as a precursor for various pharmaceuticals. Notable applications include:
- Antimicrobial Agents: Research has shown that derivatives of furan compounds exhibit significant activity against Gram-positive and Gram-negative bacteria as well as fungi. For instance, certain chalcone derivatives synthesized from this compound demonstrated potent antimicrobial activity .
Case Study: Antimicrobial Activity
A study evaluated several furan-derived compounds against microbial species, revealing that certain derivatives displayed effective inhibition at low concentrations. The following table summarizes the activity levels of selected compounds:
Compound | Microbial Species Tested | Inhibition Concentration (μg/mL) |
---|---|---|
Compound 2a | Staphylococcus aureus | 256 |
Compound 2b | Escherichia coli | 512 |
Compound 3d | Candida albicans | 1024 |
Environmental Applications
This compound is also explored in environmental chemistry for its potential role in developing biodegradable materials. Its derivatives can be incorporated into polymers that degrade more readily than conventional plastics.
Mechanism of Action
The mechanism of action of 5-(2,3-dichlorophenyl)furan-2-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)furan-2-carbonyl chloride: Similar structure but with a chloromethyl group instead of a dichlorophenyl group.
Furan-2-carbonyl chloride: Lacks the dichlorophenyl substitution, making it less sterically hindered.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups instead of a carbonyl chloride group.
Uniqueness
5-(2,3-Dichlorophenyl)furan-2-carbonyl chloride is unique due to the presence of the 2,3-dichlorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules and a useful reagent in various chemical reactions.
Biological Activity
Overview
5-(2,3-Dichlorophenyl)furan-2-carbonyl chloride is an organic compound characterized by the presence of a furan ring and a carbonyl chloride functional group. This compound belongs to a class of furoic acids and has garnered attention for its potential biological activities, including antimicrobial, cytotoxic, and possible therapeutic applications.
The synthesis of this compound typically involves the reaction of furan derivatives with chlorinated phenyl compounds. The compound can undergo various chemical reactions, including oxidation to form corresponding carboxylic acids and other derivatives, which are crucial for its biological activity.
The biological activity of this compound is attributed to its electrophilic nature, allowing it to interact with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and enzymes, thereby modulating their functions.
Antimicrobial Activity
Research indicates that compounds containing furan moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated effectiveness against various bacterial strains. A study highlighted that certain furan derivatives possess potent antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties .
Cytotoxicity
The cytotoxic potential of this compound has been evaluated in several cancer cell lines. Preliminary studies suggest that this compound can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of p53 pathways. For example, compounds with structural similarities have shown IC50 values in the micromolar range against human breast adenocarcinoma cell lines .
Case Studies
- Antiviral Activity : In a structure-activity relationship study involving furan derivatives, it was found that modifications on the furan ring significantly affected antiviral activity against enteroviruses. The presence of specific substituents enhanced efficacy, indicating that this compound could potentially be optimized for antiviral applications .
- Diuretic Properties : Some related compounds have exhibited diuretic effects, which are beneficial in managing conditions like hypertension. The mechanism involves altering electrolyte balance and promoting sodium excretion while minimizing potassium loss .
Research Findings Summary Table
Properties
IUPAC Name |
5-(2,3-dichlorophenyl)furan-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl3O2/c12-7-3-1-2-6(10(7)13)8-4-5-9(16-8)11(14)15/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMCTDJVXINLHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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